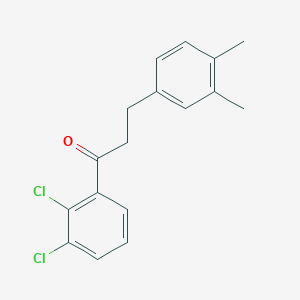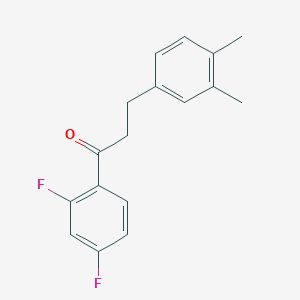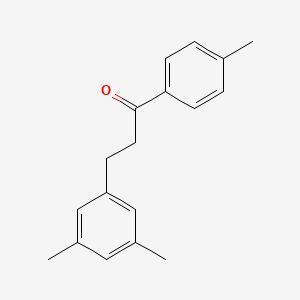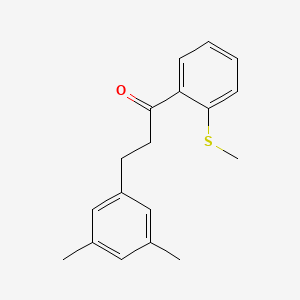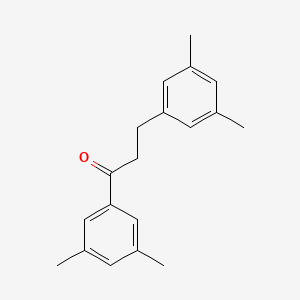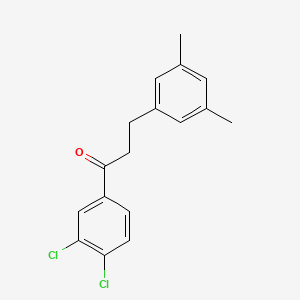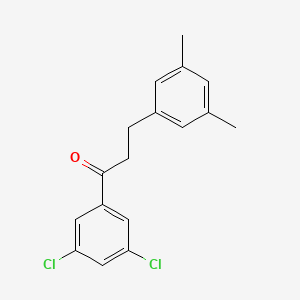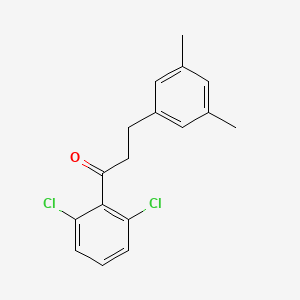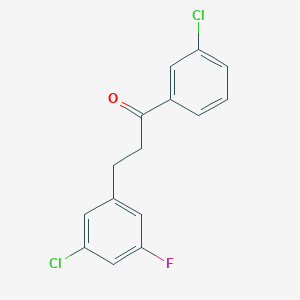![molecular formula C12H15NO3 B1360717 Ácido 4-[4-(N,N-dimetilamino)fenil]-4-oxobutírico CAS No. 52241-00-6](/img/structure/B1360717.png)
Ácido 4-[4-(N,N-dimetilamino)fenil]-4-oxobutírico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butyric acid moiety
Aplicaciones Científicas De Investigación
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(N,N-dimethylamino)benzaldehyde and malonic acid.
Condensation Reaction: The 4-(N,N-dimethylamino)benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Industrial Production Methods
In industrial settings, the production of 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially affecting their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(N,N-Dimethylamino)phenylboronic acid: Similar structure with a boronic acid group instead of a butyric acid moiety.
4-(N,N-Dimethylamino)phenylacetic acid: Contains an acetic acid group instead of a butyric acid group.
4-(N,N-Dimethylamino)phenylpropionic acid: Contains a propionic acid group instead of a butyric acid group
Uniqueness
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[4-(dimethylamino)phenyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHMQQAOIJFEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645480 |
Source


|
| Record name | 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52241-00-6 |
Source


|
| Record name | 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
